molecular formula C15H20N2O2 B3019910 1-(2,2-diethoxyethyl)-2-phenyl-1H-imidazole CAS No. 1275178-64-7

1-(2,2-diethoxyethyl)-2-phenyl-1H-imidazole

Cat. No.: B3019910
CAS No.: 1275178-64-7
M. Wt: 260.337
InChI Key: PODJFFPKJOLITJ-UHFFFAOYSA-N
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Description

1-(2,2-diethoxyethyl)-2-phenyl-1H-imidazole is an organic compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-diethoxyethyl)-2-phenyl-1H-imidazole typically involves the reaction of 2-phenyl-1H-imidazole with 2,2-diethoxyethyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2,2-diethoxyethyl)-2-phenyl-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the 2,2-diethoxyethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles like amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives depending on the nucleophile involved.

Scientific Research Applications

1-(2,2-diethoxyethyl)-2-phenyl-1H-imidazole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules

    Biology: Studied for its potential biological activity. Imidazole derivatives are known for their antimicrobial, antifungal, and anticancer properties, making this compound a candidate for drug development.

    Medicine: Investigated for its potential therapeutic effects. Imidazole compounds are often explored for their ability to interact with biological targets, such as enzymes and receptors, which could lead to new treatments for various diseases.

    Industry: Utilized in the production of specialty chemicals and materials. Its unique structure allows it to be used in the development of new polymers, coatings, and other industrial products.

Mechanism of Action

The mechanism of action of 1-(2,2-diethoxyethyl)-2-phenyl-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial applications, it may inhibit the growth of bacteria or fungi by interfering with essential metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    1-(2,2-diethoxyethyl)-benzene: Similar in structure but lacks the imidazole ring, which may result in different chemical and biological properties.

    2-phenyl-1H-imidazole:

    1-(2,2-dimethoxyethyl)-2-phenyl-1H-imidazole: Similar but with methoxy groups instead of ethoxy groups, which can influence its chemical behavior and interactions.

Uniqueness

1-(2,2-diethoxyethyl)-2-phenyl-1H-imidazole is unique due to the presence of both the phenyl group and the 2,2-diethoxyethyl substituent. This combination of functional groups provides distinct chemical properties and potential applications that may not be observed in similar compounds. Its ability to participate in a wide range of chemical reactions and its potential biological activity make it a valuable compound for research and industrial use.

Properties

IUPAC Name

1-(2,2-diethoxyethyl)-2-phenylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-3-18-14(19-4-2)12-17-11-10-16-15(17)13-8-6-5-7-9-13/h5-11,14H,3-4,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PODJFFPKJOLITJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CN1C=CN=C1C2=CC=CC=C2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1275178-64-7
Record name 1-(2,2-diethoxyethyl)-2-phenyl-1H-imidazole
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